2-Ethoxypropene

Descripción general

Descripción

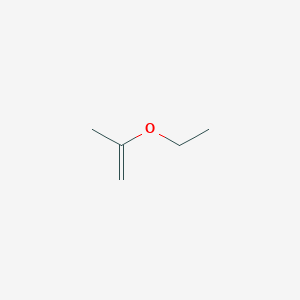

2-Ethoxypropene, also known as 1-ethoxyprop-1-ene, is an organic compound with the molecular formula C₅H₁₀O. It is characterized by the presence of an ethoxy group attached to a propene backbone. This compound is known for its distinctive role in chemical synthesis and industrial applications, making it a focal point for researchers and professionals seeking innovative solutions in material science, pharmaceutical development, and beyond .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethoxypropene can be synthesized through the reaction of ethanol and propyne in the presence of a catalyst. The process involves heating ethanol and propyne, typically in the presence of sodium hydroxide, at temperatures ranging from 135°C to 150°C. The reaction proceeds as follows :

- Preheating stage: Nitrogen is passed into the reactor to replace the air, followed by the addition of sodium hydroxide micropowder.

- Reaction stage: Propyne gas and pre-gasified anhydrous ethanol are introduced into the preheated reactor. The reaction is carried out for approximately 1.2 hours.

- Rectification stage: The reaction gas is absorbed and collected using a condensing device, followed by fractional rectification to collect this compound at a temperature range of 60°C to 64°C.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants and efficient heat management to ensure optimal reaction conditions and high yield .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethoxypropene undergoes various chemical reactions, including:

Oxidation: Reacts with ozone to form ethyl acetate, formaldehyde, and carbon dioxide.

Polymerization: Involved in polymerization reactions to create polymers with specific properties.

Common Reagents and Conditions:

Oxidation: Ozone is commonly used as the oxidizing agent.

Substitution: Nucleophiles are used to react with the electron-rich alkene.

Polymerization: Catalysts and specific reaction conditions are employed to control the polymerization process.

Major Products:

Oxidation: Ethyl acetate, formaldehyde, and carbon dioxide.

Substitution: Various substituted alkenes depending on the nucleophile used.

Polymerization: Polymers with enhanced durability, flexibility, or biodegradability.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Ethoxypropene is extensively utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its reactivity enables the formation of complex molecular structures essential for drug development. For instance, it facilitates carbon-carbon bond formation, a critical step in constructing therapeutic agents.

Material Science

In material science, this compound plays a crucial role in developing novel polymers and plastics. It undergoes polymerization reactions that allow scientists to engineer materials with specific properties such as enhanced durability, flexibility, or biodegradability. These materials have applications ranging from packaging to biomedical devices.

Agricultural Chemistry

The compound is also significant in agricultural chemistry, particularly in synthesizing pesticides and herbicides. Its unique chemical properties enable the creation of effective agrochemicals that target specific pests or weeds, thereby improving crop yields and farming efficiency.

Green Chemistry

This compound is increasingly recognized for its potential in green chemistry initiatives. Its use in environmentally friendly reaction conditions minimizes the need for harsh reagents and solvents, contributing to safer and more sustainable chemical processes.

Research and Development

Ongoing research explores new reactions and processes involving this compound, pushing the boundaries of synthetic chemistry. This research not only enhances understanding of the compound but also opens new possibilities for its application across various fields.

Reactivity

This compound exhibits remarkable reactivity towards nucleophiles due to its electron-rich alkene nature. This characteristic makes it valuable in various organic reactions such as Michael additions and aldol condensations.

Polymerization

The compound's ability to undergo polymerization reactions allows for the creation of polymers with tailored properties. The presence of the ethoxy group significantly influences its reactivity, providing steric hindrance and electronic effects that can be manipulated to control reaction outcomes.

Case Study 1: Pharmaceutical Applications

A study highlighted the synthesis of a specific API using this compound as an intermediate. The compound facilitated crucial steps in forming complex molecules necessary for drug efficacy.

Case Study 2: Environmental Impact

Research focused on the environmental implications of using this compound in green chemistry applications demonstrated reduced waste generation and lower toxicity compared to traditional methods.

Case Study 3: Polymer Development

A collaborative project between universities explored the use of this compound in creating biodegradable plastics. The resulting materials showed promising mechanical properties while being environmentally friendly.

Mecanismo De Acción

At the molecular level, 2-ethoxypropene acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This reactivity is crucial for its involvement in polymerization reactions, where it can create polymers with specific properties and functions. The presence of the ethoxy group influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Comparación Con Compuestos Similares

2-Methoxypropene: Similar in structure but with a methoxy group instead of an ethoxy group.

2-Ethoxypropane: Another related compound with different reactivity and applications.

Uniqueness: 2-Ethoxypropene is unique due to its versatile ethoxy group, which provides distinct steric and electronic effects, making it highly reactive towards nucleophiles and valuable in various chemical reactions and industrial applications .

Actividad Biológica

2-Ethoxypropene (2-EPE) is a vinyl ether with the molecular formula . It has gained attention in various fields, including medicinal chemistry, due to its unique biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug delivery systems, and environmental interactions.

This compound is characterized by an ethoxy group attached to a propene backbone. The compound can be synthesized through the reaction of ethylene oxide with propylene in the presence of an acid catalyst, or through other synthetic routes involving vinyl ethers.

Biological Activities

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. A study highlighted its effectiveness against various pathogens, suggesting its potential use in medical and agricultural applications. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Antitumor Activity

In vitro studies have shown that formulations incorporating this compound can enhance the antitumor activity of chemotherapeutic agents like docetaxel (DTX). These formulations improve the efficacy against both sensitive and resistant cancer cells. The use of acetalated dextran nanoparticles derived from this compound has been particularly promising, demonstrating biocompatibility and controlled release properties .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, supporting its potential as a disinfectant agent.

- Drug Delivery Systems : Research on acetalated dextran nanoparticles synthesized using this compound showed improved drug delivery capabilities. These nanoparticles exhibited pH-sensitive hydrolysis, allowing for targeted release in acidic tumor environments .

- Environmental Impact : Investigations into the atmospheric chemistry of this compound revealed its reactivity with ozone, leading to the formation of potentially harmful byproducts. This highlights the compound's dual role as both a useful chemical in pharmaceuticals and a contributor to environmental pollution .

Kinetic Studies

The reactivity of this compound has been quantitatively assessed through kinetic studies involving ozone reactions. The rate coefficients for these reactions were determined to be cm³ molecule⁻¹ s⁻¹, indicating significant atmospheric reactivity that could influence its environmental persistence and degradation pathways .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | (e.g., 2-methoxypropene) | |

| Antimicrobial Activity | Yes | Yes |

| Antitumor Activity | Yes | Limited |

| Environmental Reactivity | High | Moderate |

Propiedades

IUPAC Name |

2-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHEPDRMHVUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239065 | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-66-9 | |

| Record name | 2-Ethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common method for synthesizing 2-ethoxypropene?

A1: this compound is often synthesized through a two-step process. First, acetone and triethyl orthoformate undergo condensation in the presence of an acidic catalyst, such as an acidic cation-exchange resin, to produce 2,2-diethoxypropane [, ]. This intermediate is then subjected to pyrolysis, typically in a liquid medium like benzyl silicon oil, to yield this compound [].

Q2: What factors influence the yield of this compound during synthesis?

A2: Research suggests that factors like reaction temperature, reaction time, catalyst quantity, and the ratio of reactants significantly impact the yield of this compound during the synthesis process []. Optimization of these parameters is crucial for achieving high yields.

Q3: Has the thermal decomposition of this compound been studied?

A3: Yes, computational studies have investigated the thermal decomposition mechanisms of various oxypropenes, including this compound []. These simulations provide valuable insights into the compound's stability and potential reaction pathways at different temperatures.

Q4: How does the presence of an alkoxy group influence the reactivity of this compound?

A4: Studies comparing the gas-phase reactivity of alkyl vinyl ethers with ozone indicate that the alkoxy group plays a role in determining the reaction rate []. For instance, this compound exhibits a higher reaction rate with ozone compared to 2-methoxypropene, highlighting the influence of the alkoxy group on the molecule's overall reactivity.

Q5: What are the primary products of this compound ozonolysis?

A5: Ozonolysis of this compound in atmospheric conditions primarily yields ethyl acetate, formaldehyde, and carbon dioxide []. These products provide insights into the degradation pathways of this compound in the atmosphere and its potential environmental impact.

Q6: What is the atmospheric lifetime of this compound?

A6: Based on its reaction rate with ozone, the estimated atmospheric lifetime of this compound is approximately 21 hours []. This relatively short lifetime suggests that reaction with ozone is a significant removal process for this compound in the atmosphere, particularly in areas with higher ozone concentrations.

Q7: Has this compound been explored for applications in materials science?

A7: Yes, this compound has been utilized as a reagent in the synthesis of acetalated β-cyclodextrins (Ac-βCDs) []. These modified cyclodextrins are promising materials for developing biocompatible, pH-responsive nanoparticles for drug delivery applications.

Q8: What are the advantages of using this compound in the synthesis of Ac-βCDs?

A8: this compound enables a one-pot acetalation reaction with β-cyclodextrin, simplifying the synthesis process []. The resulting Ac-βCDs exhibit pH-labile hydrolysis and can release drug payloads in a pH-dependent manner, making them attractive candidates for targeted drug delivery systems.

Q9: How does the reaction time during acetalation with this compound affect the properties of Ac-βCDs?

A9: The molar ratio of linear to cyclic acetals in Ac-βCDs, a critical factor influencing their pH-responsive properties, can be controlled by adjusting the reaction time during acetalation with this compound []. This level of control allows for tailoring the drug release profiles of Ac-βCD nanoparticles.

Q10: Have there been any studies on the (vapor + liquid) equilibrium of this compound?

A10: Yes, research has investigated the (vapor + liquid) equilibria for mixtures containing this compound, including systems with acetone and butanone []. This type of data is essential for understanding the behavior of this compound in mixtures and is crucial for industrial applications involving separation processes like distillation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.